2-(5-Methylthiophen-2-yl)cyclopentan-1-ol
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Overview
Description
2-(5-Methylthiophen-2-yl)cyclopentan-1-ol is an organic compound with the molecular formula C10H14OS and a molecular weight of 182.28 g/mol . This compound features a cyclopentanol ring substituted with a 5-methylthiophene group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-2-yl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylthiophene with cyclopentanone in the presence of a strong base, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylthiophen-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols or hydrocarbons .
Scientific Research Applications
2-(5-Methylthiophen-2-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophen-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered ring containing sulfur, known for its aromatic properties.
Cyclopentanol: A cyclopentane ring with a hydroxyl group, used in various chemical syntheses.
Uniqueness
2-(5-Methylthiophen-2-yl)cyclopentan-1-ol is unique due to the combination of a thiophene ring and a cyclopentanol structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where both aromatic and aliphatic characteristics are desired .
Properties
Molecular Formula |
C10H14OS |
---|---|
Molecular Weight |
182.28 g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H14OS/c1-7-5-6-10(12-7)8-3-2-4-9(8)11/h5-6,8-9,11H,2-4H2,1H3 |
InChI Key |
IYUCXKXLXLWATB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2CCCC2O |
Origin of Product |
United States |
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